5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Description

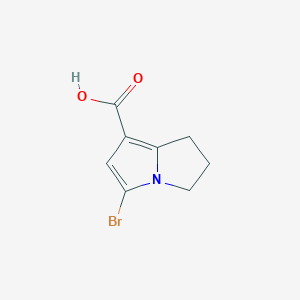

5-Bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid (CAS: 1781708-89-1) is a brominated heterocyclic compound featuring a pyrrolizine core fused with a carboxylic acid group. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol . The IUPAC name is 3-bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid, and its structure includes a partially saturated pyrrolizine ring, a bromine substituent at position 5, and a carboxylic acid group at position 6. Key physicochemical properties include:

- IR spectral data: Strong absorption at 1710 cm⁻¹ (C=O stretch of the carboxylic acid) .

- Hazard profile: Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

The compound is commercially available as a high-purity powder (≥97%) and is used in research applications, though its biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name |

3-bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-4-5(8(11)12)6-2-1-3-10(6)7/h4H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMRPDZHVMYLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781708-89-1 | |

| Record name | 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolizine ring system.

Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols or amines.

Cyclization Reactions: The pyrrolizine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Chemistry

5-Bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create diverse heterocyclic compounds. This compound serves as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. It has been shown to inhibit certain enzymes and bind to receptors, making it valuable for studying enzyme inhibition mechanisms and receptor-ligand interactions.

Medicine

The compound is being explored for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression.

- Anticancer Properties : In vitro studies indicate significant cytotoxicity against various cancer cell lines. The compound appears to induce apoptosis in cancer cells, potentially through the inhibition of specific cellular pathways related to growth and survival.

- Antimicrobial Activity : Initial findings demonstrate antimicrobial effects against several bacterial strains, likely due to increased lipophilicity from the bromine substitution.

Comparative Analysis with Structural Analogues

To understand the versatility of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2,3-dihydro-1H-pyrrolizine-7-carboxamide | Similar structure but with an amide group | Potentially different biological activity |

| 5-Chloro-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | Chlorine atom instead of bromine | Varying reactivity profiles |

| 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | Lacks bromine substitution | Less reactive in certain reactions |

Case Studies

Recent research highlights several applications of this compound:

- Hepatitis B Virus Inhibition : Studies have shown that derivatives of this compound can significantly reduce HBV replication in preclinical models. The unique structure allows for effective targeting of viral pathways.

- Cancer Treatment : In vitro studies have demonstrated that this compound can selectively inhibit cancer cell proliferation while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its structural analogs:

Key Observations:

Heterocyclic Core Differences: The target compound’s pyrrolizine ring contrasts with pyrazolo-pyridine () and pyrrolo-pyrazine () cores. 5-Bromo-2,4-difluorobenzoic acid () lacks a fused heterocycle, simplifying synthesis but reducing conformational rigidity compared to pyrrolizine derivatives.

Functional Group Impact: Carboxylic acid vs. ester () or carboxamide (): The carboxylic acid group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to esters. However, carboxamides () may exhibit better membrane permeability in biological assays. Bromine Position: In the target compound, bromine is at position 5 on the pyrrolizine ring, whereas analogs like 7-cyano-6-[(4-bromo-benzylidene)-amino]-... () feature bromine on a benzylidene substituent. This positional difference may alter steric effects and halogen-bonding interactions.

Biological Activity

5-Bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structural analogs.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 230.06 g/mol. Its structure features a bromine atom at the 5-position of the pyrrolizine ring, which is believed to enhance its biological reactivity compared to non-brominated analogs.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the bromine atom may contribute to its efficacy by increasing its lipophilicity and enabling better membrane penetration.

Anticancer Activity

Research has shown that this compound may possess significant cytotoxicity against multiple cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells, potentially through the inhibition of specific cellular pathways related to cell growth and survival.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression.

Comparative Analysis with Structural Analogues

Several compounds share structural similarities with this compound. The following table summarizes key features and potential biological activities of these analogs:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | Similar ring structure but different bromination position | May exhibit different biological activities |

| 5-Benzoyl-7-bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | Contains a benzoyl group enhancing lipophilicity | Potentially improved bioavailability |

| 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | Methyl substitution instead of bromine | Different reactivity profile due to lack of halogen |

These analogs illustrate how structural modifications can influence biological activity and chemical properties.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in treating conditions such as hepatitis B virus (HBV) infections. Compounds derived from similar pyrrolizine structures have shown promise as HBV replication inhibitors in preclinical models .

In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell proliferation in cancer models while exhibiting minimal toxicity to normal cells.

Q & A

Q. What are the most reliable synthetic routes for 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, and how can reaction yields be optimized?

Answer: The compound is synthesized via multi-step heterocyclic condensation reactions. A common approach involves bromination of pyrrolizine precursors followed by carboxylation. For example, bromine or N-bromosuccinimide (NBS) can introduce the bromine substituent under controlled temperatures (0–25°C), while carboxylation is achieved via carbon dioxide insertion or oxidation of methyl groups using KMnO₄ . Yield optimization requires monitoring reaction time, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling steps). Purity is typically verified via HPLC (≥95%) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the pyrrolizine backbone and substituent positions. The carboxylic acid proton appears as a broad singlet near δ 12–13 ppm, while the bromine atom deshields adjacent protons (δ 6.5–7.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity.

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/z 230.06 (C₈H₈BrNO₂) .

Q. What safety precautions are critical when handling this compound?

Answer: The compound is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Storage conditions: room temperature, inert atmosphere (argon) to prevent degradation .

Q. How does solubility vary across solvents, and what storage conditions ensure stability?

Answer: The carboxylic acid group confers moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water or hexane. Stability tests indicate degradation under prolonged light exposure; store in amber vials at 20–25°C with desiccants .

Q. What analytical standards are used to validate its identity in complex mixtures?

Answer: Certified reference materials (CRMs) with ≥99% purity are essential. Cross-validate using spiked samples in LC-MS/MS and compare retention times/spectral matches with databases like PubChem (CID: 84048965) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to predict bromine’s electrophilic substitution sites. For example, Fukui indices identify nucleophilic regions prone to functionalization. Pair these insights with experimental validation via kinetic studies .

Q. How should researchers address contradictory data in synthetic yields reported across studies?

Answer: Discrepancies often arise from unoptimized reaction conditions. Use statistical design of experiments (DoE) to isolate variables (e.g., temperature, solvent ratios). For instance, a factorial design revealed that excess brominating agents (>1.2 eq.) reduce yields due to side reactions .

Q. What experimental design principles improve scalability for gram-scale synthesis?

Answer:

Q. How can machine learning accelerate the discovery of novel pyrrolizine-based bioactive compounds?

Answer: Train models on datasets of pyrrolizine derivatives with associated bioactivity (e.g., IC₅₀ values). Features include molecular descriptors (logP, topological polar surface area) and reaction parameters. Platforms like ICReDD integrate quantum mechanics and experimental data to prioritize synthetic targets .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

Answer:

- Target Selection : Screen against kinases or proteases due to the compound’s heterocyclic scaffold.

- Assay Design : Use fluorescence-based assays (e.g., FRET) with positive controls (known inhibitors) and dose-response curves (IC₅₀ calculation). Confirm binding via SPR or crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.